molecular formula C19H12N2O B14724199 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methyl- CAS No. 5504-68-7

7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methyl-

Cat. No.: B14724199
CAS No.: 5504-68-7
M. Wt: 284.3 g/mol
InChI Key: ZLFVODKBPKTDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methyl- is an organic compound with the molecular formula C18H10N2O. It is known for its strong fluorescence properties and is used in various scientific and industrial applications .

Preparation Methods

The synthesis of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methyl- typically involves multi-step reactions. One common method includes the condensation of benzimidazole chlorophosphide with benzimidazo(2,1-a)benz(de)isoquinolin-7-one . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methyl- involves its interaction with specific molecular targets. Its fluorescence properties are due to the electronic transitions within the molecule, which can be influenced by various factors such as pH, solvent, and the presence of metal ions .

Properties

CAS No.

5504-68-7

Molecular Formula

C19H12N2O

Molecular Weight

284.3 g/mol

IUPAC Name

7-methyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one

InChI

InChI=1S/C19H12N2O/c1-11-8-9-15-16(10-11)21-18(20-15)13-6-2-4-12-5-3-7-14(17(12)13)19(21)22/h2-10H,1H3

InChI Key

ZLFVODKBPKTDSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.